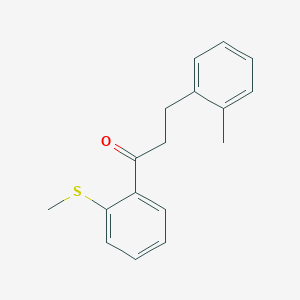

3-(2-Methylphenyl)-2'-thiomethylpropiophenone

Description

Historical Context and Development in Organic Chemistry

The development of thiomethyl-substituted propiophenone derivatives emerged from the broader historical progression of organosulfur chemistry, which gained significant momentum in the mid-20th century. Propiophenone itself, discovered through Friedel-Crafts acylation reactions, established the foundational chemistry for aromatic ketone synthesis. The incorporation of sulfur-containing substituents into aromatic ketone frameworks represents a natural evolution of synthetic organic chemistry, driven by the unique electronic and steric properties that sulfur atoms impart to organic molecules.

The historical development of thioether chemistry can be traced to early work on sulfur-containing compounds, where researchers recognized the distinctive properties of the carbon-sulfur bond compared to carbon-oxygen bonds. The synthesis of thiomethyl-substituted aromatic compounds gained particular attention as chemists sought to create molecules with enhanced biological activity and improved physical properties. The specific structural motif found in this compound combines these historical developments, representing a convergence of aromatic ketone chemistry with organosulfur synthetic methodologies.

Research into propiophenone derivatives has historically focused on their utility as pharmaceutical intermediates, with compounds like phenmetrazine and propoxyphen being synthesized from propiophenone starting materials. The addition of thiomethyl groups to these frameworks emerged as researchers explored modifications that could enhance biological activity or provide novel synthetic pathways. This historical progression demonstrates the iterative nature of organic chemistry development, where established synthetic frameworks are continuously modified to create new compounds with enhanced properties.

Chemical Classification and Nomenclature

This compound belongs to multiple overlapping chemical classifications that reflect its complex structural features. Primarily, this compound is classified as an aromatic ketone due to the presence of the carbonyl group adjacent to an aromatic ring system. The ketone functionality places it within the broader category of carbonyl compounds, which are characterized by their electrophilic carbon center and distinctive reactivity patterns.

From an organosulfur chemistry perspective, the compound is classified as a thioether or sulfide, characterized by the carbon-sulfur-carbon connectivity that defines this functional group. The thiomethyl substituent specifically represents a methylsulfanyl group, where a methyl group is bonded to sulfur, which is subsequently bonded to an aromatic carbon. This classification is significant because thioethers exhibit unique chemical properties compared to their oxygen analogs, including different bond angles, polarizability, and reactivity patterns.

The nomenclature of this compound follows systematic organic chemistry naming conventions, where the propiophenone backbone provides the primary structural framework. The positional descriptors indicate the specific locations of substituents: the 2-methylphenyl group at the 3-position and the thiomethyl group at the 2'-position of the aromatic ring. This systematic naming approach ensures precise communication of molecular structure and facilitates database searches and literature cross-referencing.

| Chemical Classification | Structural Feature | Significance |

|---|---|---|

| Aromatic Ketone | Carbonyl group adjacent to aromatic ring | Electrophilic reactivity center |

| Thioether | Carbon-sulfur-carbon connectivity | Enhanced polarizability and nucleophilicity |

| Substituted Propiophenone | Propyl ketone attached to benzene ring | Pharmaceutical intermediate potential |

| Organosulfur Compound | Presence of sulfur heteroatom | Unique electronic properties |

Significance in Thioether Chemistry Research

The significance of this compound in thioether chemistry research stems from its potential to serve as a model compound for understanding the behavior of sulfur-containing aromatic systems. Thioethers have gained considerable attention in recent years due to their applications in pharmaceutical chemistry, where sulfur-containing motifs often enhance biological activity and metabolic stability. The specific structural arrangement in this compound provides researchers with insights into how thiomethyl groups influence the electronic properties of aromatic ketone systems.

Research into thioether oxidation reactions has demonstrated the versatility of sulfur-containing compounds, particularly in the selective formation of sulfoxides. The thiomethyl group in this compound represents an ideal substrate for such transformations, allowing researchers to study oxidation selectivity and reaction mechanisms. Recent developments in visible light-catalyzed oxidation of thioethers have shown excellent selectivity for sulfoxide formation, with catalyst loadings as low as 0.1 mol%.

The compound's significance extends to synthetic methodology development, where thioether-containing molecules serve as versatile building blocks for complex molecule synthesis. Copper-catalyzed thiolation reactions have emerged as powerful tools for constructing benzylic thioethers, providing sustainable alternatives to traditional thiolation methods. The structural features of this compound make it an excellent candidate for exploring these synthetic transformations and developing new methodologies for thioether synthesis.

| Research Application | Methodology | Significance |

|---|---|---|

| Oxidation Studies | Visible light catalysis | 0.1 mol% catalyst loading achieved |

| Synthetic Methodology | Copper-catalyzed thiolation | Sustainable thioether synthesis |

| Pharmaceutical Research | Structure-activity relationships | Enhanced biological activity potential |

| Materials Science | Organosulfur polymers | Improved thermal stability |

Overview of Current Research Landscape

The current research landscape surrounding this compound and related compounds reflects the growing interest in organosulfur chemistry and its applications across multiple scientific disciplines. Contemporary research focuses heavily on developing new synthetic methodologies that allow for efficient construction of carbon-sulfur bonds while minimizing environmental impact and improving reaction selectivity. This emphasis on sustainable chemistry has led to the development of novel catalytic systems that can perform thiolation reactions under mild conditions using readily available starting materials.

Recent advances in rhodium-catalyzed methylthio transfer reactions have demonstrated the ability to selectively introduce thiomethyl groups into ketone substrates. These reactions proceed under relatively mild conditions and show excellent selectivity for methylthio transfer over other sulfur-containing groups. The reversible nature of these transformations provides researchers with powerful tools for structural modification and compound optimization. Such methodological developments directly impact the synthesis and modification of compounds like this compound.

The pharmaceutical research landscape has increasingly recognized the importance of sulfur-containing compounds in drug development, with thiomethyl groups often providing enhanced metabolic stability and improved pharmacokinetic properties. Current research efforts focus on understanding how the position and nature of sulfur substituents influence biological activity, with compounds like this compound serving as valuable model systems for these studies. The compound's structural complexity allows researchers to investigate both the individual contributions of thiomethyl and methylphenyl substituents and their synergistic effects.

Materials science applications represent another significant area of current research interest, where organosulfur compounds are being explored for their potential in developing new polymeric materials with enhanced thermal stability and unique electronic properties. The aromatic ketone framework combined with thiomethyl functionality provides an excellent platform for developing new materials with tailored properties. Research in this area focuses on understanding how sulfur incorporation affects polymer chain dynamics, thermal transitions, and mechanical properties.

| Research Area | Current Focus | Key Developments |

|---|---|---|

| Synthetic Methodology | Catalytic thioether formation | Rhodium and copper catalysis |

| Pharmaceutical Chemistry | Structure-activity relationships | Enhanced metabolic stability |

| Materials Science | Organosulfur polymers | Improved thermal properties |

| Green Chemistry | Sustainable synthesis | Reduced environmental impact |

Properties

IUPAC Name |

3-(2-methylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18OS/c1-13-7-3-4-8-14(13)11-12-16(18)15-9-5-6-10-17(15)19-2/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLHXGCFZGXMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644014 | |

| Record name | 3-(2-Methylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-34-9 | |

| Record name | 3-(2-Methylphenyl)-1-[2-(methylthio)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-2’-thiomethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-2’-thiomethylpropiophenone undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the thiomethyl group to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of various derivatives through reactions such as oxidation, reduction, and substitution. The primary products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives, which are crucial for further chemical transformations .

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Sulfoxides, Sulfones |

| Reduction | Alcohol Derivatives |

| Substitution | Nitro or Halogenated Derivatives |

Biological Research

Potential Biological Activities

Research has indicated that this compound may exhibit antimicrobial and anticancer properties. Its unique structural features make it a candidate for further exploration as a pharmaceutical agent. Studies are ongoing to evaluate its effectiveness against various biological targets .

Material Science

Development of New Materials

In material science, this compound is explored for its role in the development of new materials and specialty chemicals. Its derivatives have shown promising properties for applications in luminescent materials, which can be utilized in various technological advancements including optoelectronics and display technologies.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound. The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects at specific concentrations. The mechanism of action was linked to the induction of apoptosis in cancer cells, suggesting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial activity of this compound against various pathogens. Results indicated that it exhibited effective inhibition against Gram-positive bacteria, making it a candidate for further development into antimicrobial agents .

Industrial Applications

Specialty Chemicals

In industrial settings, this compound is used as a precursor in the synthesis of specialty chemicals. Its ability to enhance reaction efficiencies makes it valuable in catalysis, particularly in processes like Suzuki–Miyaura coupling reactions which are essential for forming carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-2’-thiomethylpropiophenone involves its interaction with specific molecular targets. The thiomethyl group can participate in nucleophilic attacks, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

*Estimated based on analogous structures.

Key Observations:

- Steric Influence : The 3-(2-methylphenyl) group adds steric bulk, which may hinder crystallization or influence binding in biological targets compared to smaller substituents like chlorine in the dichloro analog .

- Biological Relevance: While direct antitumor data are absent for the target compound, pyrimidinyl pyrazole derivatives (e.g., compounds 16a–b in ) demonstrate antitumor activity, suggesting that sulfur-containing propiophenones like this compound could be explored for similar applications .

Physicochemical and Crystallographic Properties

- Solubility: The thiomethyl group likely improves solubility in non-polar solvents compared to hydroxyl or amino substituents, though chlorine atoms in the dichloro analog may counterbalance this by increasing polarity .

- Crystallography: Structural studies of related propenones (e.g., 1-(2-furyl)-3-(3-methyl-2-thienyl)-propenone) reveal intermolecular interactions such as π-π stacking and hydrogen bonding, which stabilize crystal lattices . Similar analyses for this compound would require tools like SHELX software for refinement, as noted in .

Biological Activity

3-(2-Methylphenyl)-2'-thiomethylpropiophenone, also known by its CAS number 898789-34-9, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thioether derivatives and exhibits a structure that may influence its interaction with biological targets. The presence of the methyl group on the phenyl ring and a thiomethyl group is hypothesized to enhance its lipophilicity, potentially affecting its bioavailability and activity.

Antitumor Activity

Research indicates that this compound may exhibit antitumor properties. A study involving various compounds with similar structures demonstrated that certain derivatives showed significant cytotoxic effects against cancer cell lines, including breast cancer (MCF-7) and ovarian cancer (IGROV-1) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in sensitive cell lines.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess inhibitory effects against a range of bacterial strains, although specific data on minimum inhibitory concentrations (MIC) for this compound are still limited . Comparative studies with known antibiotics could provide further insight into its efficacy.

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, molecular docking studies have indicated potential interactions with key enzymes involved in cancer progression and microbial resistance. These interactions may involve binding to active sites on target proteins, thereby inhibiting their function .

Case Studies

A review of clinical case studies highlights the importance of understanding the pharmacokinetics and dynamics of this compound in vivo. For instance, a study examining similar thioether compounds revealed variable responses in different biological systems, emphasizing the need for comprehensive evaluations across multiple models .

Q & A

Q. Q1. What are the recommended synthetic protocols for 3-(2-Methylphenyl)-2'-thiomethylpropiophenone, and how can yield optimization be achieved?

The synthesis of thiophene- and benzophenone-derived compounds often involves coupling reactions, such as Stille or Suzuki cross-coupling, to introduce substituents. For example, tributyl(thiophen-2-yl)stannane and palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) are effective for forming thiophene linkages under mild conditions . To optimize yields:

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC, adjusting stoichiometry if intermediates persist.

- Purify via column chromatography with gradients of ethyl acetate/hexane (typical for aromatic ketones) .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Combine multiple analytical techniques:

- HPLC : Assess purity (>98% threshold recommended for reproducibility) using C18 columns and UV detection at 254 nm .

- NMR : Confirm substitution patterns (e.g., methylphenyl and thiomethyl groups via 1H and 13C NMR). Compare chemical shifts to related benzophenones (e.g., 2-methylbenzophenone δ ~7.8 ppm for aromatic protons) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .

Q. Q3. What solvent systems are optimal for solubility and stability studies?

- Polar aprotic solvents : DMSO or DMF enhance solubility for biological assays but may degrade thiomethyl groups over time.

- Non-polar solvents : Toluene or dichloromethane are stable for short-term storage.

- Stability testing : Monitor degradation under UV light and varying temperatures (4°C to 40°C) using accelerated stability protocols. Continuous cooling (e.g., 4°C) is advised for long-term storage to reduce organic degradation .

Advanced Research Questions

Q. Q4. How can experimental design address contradictions in reported biological activity data for this compound?

Contradictions may arise from impurity profiles or assay conditions. Mitigation strategies include:

- Batch consistency : Standardize synthesis and purification protocols across studies.

- Assay validation : Use orthogonal methods (e.g., enzyme inhibition + cell viability assays) to confirm activity.

- Matrix controls : Account for solvent effects (e.g., DMSO cytotoxicity) by including vehicle controls in all experiments .

Q. Q5. What computational approaches are suitable for predicting the compound’s reactivity in catalytic applications?

- Density Functional Theory (DFT) : Model electron density around the thiomethyl group to predict nucleophilic/electrophilic sites.

- Molecular docking : Use software like Discovery Studio to simulate interactions with catalytic metal centers (e.g., Pd or Cu) .

- QSAR models : Corrate structural descriptors (e.g., Hammett constants for substituents) with experimental reactivity data .

Q. Q6. How can researchers resolve spectral data discrepancies between synthetic batches?

Q. Q7. What methodologies are recommended for studying the compound’s degradation pathways under environmental conditions?

- LC-MS/MS : Identify degradation products (e.g., sulfoxide derivatives from thiomethyl oxidation).

- Forced degradation studies : Expose the compound to UV light, heat (40–60°C), and oxidative buffers (H2O2).

- Kinetic modeling : Use Arrhenius plots to predict shelf life under varying storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.